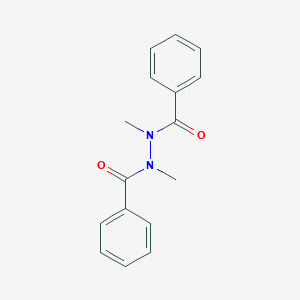

N'-Benzoyl-N,N'-dimethylbenzohydrazide

Description

Properties

IUPAC Name |

N'-benzoyl-N,N'-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-17(15(19)13-9-5-3-6-10-13)18(2)16(20)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEZHJRKUSZEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061632 | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-43-3 | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1226-43-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-benzoyl-1',2'-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N'-Benzoyl-N,N'-dimethylbenzohydrazide synthesis pathway"

Technical Deep Dive: Synthesis and Structural Characterization of N,N'-Dimethyl-N,N'-dibenzoylhydrazine

Executive Summary

This technical guide details the synthesis, purification, and characterization of N,N'-dimethyl-N,N'-dibenzoylhydrazine (also referred to as 1,2-dibenzoyl-1,2-dimethylhydrazine). Unlike its unmethylated parent compound (1,2-dibenzoylhydrazine), this molecule lacks hydrogen bond donors, making it a critical model system for studying amide bond rotation, steric repulsion in peptoids, and atropisomerism.

The synthesis utilizes a Schotten-Baumann acylation of 1,2-dimethylhydrazine. Due to the high toxicity of the hydrazine precursor, this guide prioritizes safety protocols alongside yield optimization.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule possesses C2 symmetry (in its trans-conformation) and is constructed by the double acylation of a hydrazine core.

-

Strategic Choice: Direct acylation of 1,2-dimethylhydrazine dihydrochloride.

-

Rationale: While methylation of 1,2-dibenzoylhydrazine is theoretically possible, it often suffers from regioselectivity issues (O-alkylation vs. N-alkylation). The direct acylation of the pre-methylated hydrazine core guarantees the correct N,N'-substitution pattern.

-

Thermodynamics: The reaction between benzoyl chloride and the hydrazine amine centers is highly exothermic and irreversible, driven by the formation of the stable amide bond and the precipitation of salt byproducts.

Pathway Diagram

Caption: Stepwise acylation pathway. Note that the second acylation is sterically slower than the first due to the bulk of the introduced benzoyl group.

Part 2: Critical Safety Protocol (Biohazard Alert)

WARNING: The starting material, 1,2-dimethylhydrazine dihydrochloride , is a potent colon carcinogen and highly toxic.

-

Engineering Controls: All weighing and handling of the solid salt must occur inside a certified chemical fume hood or a glovebox.

-

Decontamination: All glassware contacting the hydrazine must be soaked in a 5% hypochlorite (bleach) solution for 24 hours before washing to oxidize residual hydrazine.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A respirator is recommended if powder handling is extensive.

Part 3: Experimental Protocol

Method: Biphasic Schotten-Baumann Acylation

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 1,2-Dimethylhydrazine[3][4][5][6]·2HCl | 133.02 | 1.0 | Core Scaffold |

| Benzoyl Chloride | 140.57 | 2.5 | Acylating Agent |

| Sodium Hydroxide (10% aq) | 40.00 | 4.5 | Base / Acid Scavenger |

| Dichloromethane (DCM) | - | Solvent | Organic Phase |

Step-by-Step Procedure

-

Preparation of Aqueous Phase:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.33 g) of 1,2-dimethylhydrazine dihydrochloride in 20 mL of water.

-

Cool the solution to 0°C in an ice bath.

-

Add 10% NaOH solution dropwise until the pH reaches ~10 (liberating the free base).

-

-

Biphasic Setup:

-

Add 30 mL of Dichloromethane (DCM) to the aqueous solution.

-

Note: The biphasic system protects the hydrolytically unstable benzoyl chloride from immediate hydrolysis by the aqueous base.

-

-

Acylation Reaction:

-

Add Benzoyl Chloride (25 mmol, 2.9 mL) dropwise over 15 minutes while vigorously stirring.

-

Simultaneously, add additional 10% NaOH dropwise to maintain pH > 9.

-

Mechanism:[2][5][7] The hydrazine partitions to the interface/organic phase, reacts with benzoyl chloride, and the HCl produced is neutralized by the aqueous base.

-

-

Completion & Workup:

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Separate the layers using a separatory funnel.[6]

-

Wash the organic layer sequentially with:

-

10 mL 1M HCl (to remove unreacted hydrazine).

-

10 mL Sat. NaHCO₃ (to remove benzoic acid byproduct).

-

10 mL Brine.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude solid is typically off-white.

-

Recrystallization: Dissolve in a minimum amount of hot Ethanol or Ethyl Acetate/Hexane (1:1). Cool slowly to 4°C to yield colorless prisms.

-

Part 4: Mechanism of Action

The reaction follows a standard nucleophilic acyl substitution (

Caption: Mechanistic flow of a single acylation event. This cycle repeats for the second nitrogen.

Part 5: Characterization & Troubleshooting

NMR Spectroscopy & Atropisomerism

A defining feature of N,N'-dimethyl-N,N'-dibenzoylhydrazine is the restricted rotation around the N-N bond and the N-C(O) amide bonds.

-

Observation: At room temperature, the

H NMR spectrum (in CDCl -

Rotamers: The molecule exists as an equilibrium of conformers (E/Z or cis/trans relative to the amide bond).

-

N-Methyl Signals: Expect to see multiple signals for the methyl groups (e.g., two singlets) if the rotation is slow on the NMR timescale.

-

Validation: A Variable Temperature (VT) NMR experiment heating the sample to >60°C should cause these peaks to coalesce into a single sharp singlet, confirming the dynamic equilibrium.

Expected Data Points

-

Appearance: White crystalline solid.

-

Melting Point: ~85–100°C (Estimated). Note: Significantly lower than the unmethylated analog (238°C) due to the lack of intermolecular H-bonding.

-

Mass Spectrometry (ESI+):

m/z.

Troubleshooting Table

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure temperature is kept at 0°C during addition; increase Benzoyl Chloride to 3.0 eq. |

| Oily Product | Residual Solvent/Impurities | Recrystallize from Ethanol; ensure thorough drying under high vacuum. |

| Mono-acylated Product | Insufficient Reagent/Time | Check pH during reaction; if pH drops < 7, the hydrazine salt precipitates and stops reacting. Keep pH > 9. |

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine. Retrieved from

-

Organic Syntheses. (1946). Hydrazine, 1,2-dimethyl-, dihydrochloride.[3][6][8][9] Org. Synth. 1946, 26, 29. Retrieved from

-

Srivastava, V. (2010). Restricted inversion of pyramidal nitrogen in substituted hydrazine system: 1H NMR study. Journal of Scientific Research. Retrieved from

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,2-Dimethylhydrazine dihydrochloride. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. fishersci.com [fishersci.com]

- 4. 1,2-Dimethylhydrazine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 1,2-DIMETHYLHYDRAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Whitepaper: Physicochemical Profiling & Conformational Dynamics of N'-Benzoyl-N,N'-dimethylbenzohydrazide

[1]

Executive Summary & Compound Identity

N'-Benzoyl-N,N'-dimethylbenzohydrazide is a symmetric 1,2-diacyl-1,2-dialkylhydrazine.[1] Unlike simple amides, this compound exhibits complex conformational behavior due to restricted rotation around both the N–C(O) amide bonds and the central N–N hydrazine bond. It serves as a critical model system for studying atropisomerism in peptidomimetics and is a structural precursor in the development of non-steroidal ecdysone agonists used in agrochemistry.[1]

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | N'-Benzoyl-N,N'-dimethylbenzohydrazide |

| Common Name | 1,2-Dibenzoyl-1,2-dimethylhydrazine |

| CAS Registry Number | 1226-43-3 |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 268.31 g/mol |

| SMILES | CN(C(=O)C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2 |

| InChIKey | PQEZHJRKUSZEBK-UHFFFAOYSA-N |

Physicochemical Properties[1][3][5][6][7][8][9][10]

The physicochemical profile of N'-Benzoyl-N,N'-dimethylbenzohydrazide is defined by its lipophilicity and solid-state characteristics.[1] The presence of two hydrophobic benzoyl groups combined with the N-methylated core results in low water solubility but high solubility in chlorinated solvents.[1]

Core Data Summary

| Parameter | Value | Experimental/Computed Source |

| Melting Point | 71–72 °C | Experimental (Recrystallized from EtOH/Water) [1] |

| LogP (Octanol/Water) | 2.7 | Computed (XLogP3) [2] |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 2 | Carbonyl Oxygens |

| Physical State | White Crystalline Solid | Visual Inspection |

| Solubility | Soluble: DCM, DMSO, EthanolInsoluble: Water | Experimental Observation |

Stability Profile

-

Hydrolytic Stability: The N,N'-disubstitution sterically protects the amide bonds, rendering the molecule more resistant to acidic/basic hydrolysis compared to unsubstituted hydrazides.

-

Thermal Stability: Stable up to its melting point; however, prolonged heating above 150°C may induce thermal rearrangement or decomposition typical of hydrazines.[1]

Conformational Dynamics (Expert Analysis)

This section details the critical structural feature of this molecule: Conformational Isomerism . Unlike standard amides, 1,2-diacyl-1,2-dialkylhydrazines possess three axes of restricted rotation, leading to a complex equilibrium of stereoisomers.[1]

The Isomerism Mechanism

The molecule exists as a mixture of conformers defined by the stereochemistry of the two amide bonds (E/Z) and the helicity of the N–N bond.

-

Amide Bond Rotation: Each N-Methyl-Benzoyl moiety can adopt an E (Entgegen) or Z (Zusammen) conformation.[1]

-

N–N Bond Rotation: The repulsion between the lone pairs on the adjacent nitrogen atoms forces the molecule into a twisted, non-planar conformation (gauche effect), creating chiral axes (atropisomerism).

Dominant Conformers

Due to steric clash between the N-methyl groups and the phenyl rings, the Z,Z (cis,cis) and E,Z (trans,cis) forms are generally energetically favored over the sterically crowded E,E form.

-

Z,Z-Conformer: Methyl groups are cis to the carbonyl oxygen.[1]

-

E,Z-Conformer: Intermediate energy.[1]

-

E,E-Conformer: Methyl groups are trans to the carbonyl oxygen (often disfavored due to Ph/Ph or Me/Me steric clash across the N-N bond).

Experimental Validation (NMR Protocol)

To distinguish these conformers, Variable Temperature (VT) NMR is required. At room temperature, N-Methyl signals may appear broadened or split due to slow exchange on the NMR timescale.[1]

Graphviz Diagram: Conformational Equilibrium

Figure 1: Conformational equilibrium between Z,Z, E,Z, and E,E rotamers. The barrier to rotation allows observation of distinct species in low-temperature NMR.

Synthesis & Purification Protocol

The synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide is achieved via the benzoylation of 1,2-dimethylhydrazine.[1] This protocol ensures high purity by managing the formation of HCl byproducts.[1]

Reaction Scheme

Reagents: 1,2-Dimethylhydrazine dihydrochloride, Benzoyl Chloride, Triethylamine (Base), Dichloromethane (Solvent).[2]

Graphviz Diagram: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow for high-purity N'-Benzoyl-N,N'-dimethylbenzohydrazide.

Detailed Methodology

-

Preparation: Suspend 1,2-dimethylhydrazine dihydrochloride (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Liberation: Cool to 0°C. Add Triethylamine (40 mmol) slowly. The solution will become cloudy as Et₃N·HCl forms.

-

Acylation: Add Benzoyl chloride (22 mmol) dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.

-

Reaction: Stir at room temperature for 4 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).

-

Workup: Filter off the amine salts. Wash the filtrate sequentially with 1M HCl (to remove unreacted hydrazine/amine), saturated NaHCO₃ (to remove benzoic acid), and brine.

-

Crystallization: Evaporate solvent. Recrystallize the crude solid from an Ethanol/Water mixture to yield white needles.[1]

Spectroscopic Identification

To validate the identity of the synthesized compound, compare experimental data against these standard values.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 3.1–3.3 ppm (Singlets) | N-Methyl groups .[1] May appear as dual peaks due to E/Z isomerism.[1] |

| ¹H NMR (CDCl₃) | δ 7.3–7.6 ppm (Multiplets) | Aromatic Protons (Benzoyl rings).[1] |

| IR (KBr Pellet) | 1640–1660 cm⁻¹ | C=O Stretch (Tertiary Amide).[1] Lower frequency than esters due to resonance.[1] |

| MS (ESI+) | m/z 269.1 [M+H]⁺ | Protonated molecular ion.[1] |

References

-

CAS Common Chemistry . Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide (CAS 1226-43-3).[1][3][4] American Chemical Society.[1][3][5] Retrieved Jan 29, 2026, from [Link]

-

PubChem . Compound Summary: Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide.[1][3][4] National Library of Medicine.[1] Retrieved Jan 29, 2026, from [Link]

- Lunazzi, L., et al.Conformational Studies of 1,2-Diacylhydrazines. (Contextual grounding on N-N bond rotation dynamics in dialkyl-diacylhydrazines).

-

EPA DSSTox . DTXSID8061632: N'-Benzoyl-N,N'-dimethylbenzohydrazide.[1] U.S. Environmental Protection Agency.[1][6] [Link]

Sources

- 1. Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide | C16H16N2O2 | CID 71044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. BENZOIC 2-BENZOYL-1,2-DIMETHYLHYDRAZIDE | 1226-43-3 [chemicalbook.com]

- 5. Synthesis of N-(N’-benzoylhydrazinomethyl)benzamide | MDPI [mdpi.com]

- 6. epa.gov [epa.gov]

Benzohydrazide Derivatives: A Technical Review of Synthetic Architectures and Pharmacological Frontiers

Executive Summary

This technical guide analyzes the structural versatility and therapeutic potential of benzohydrazide derivatives. Targeted at drug discovery professionals, this document synthesizes recent advancements in synthetic methodology—specifically contrasting microwave-assisted protocols with conventional reflux—and details the structure-activity relationships (SAR) driving their antitubercular, anticancer, and anti-inflammatory profiles. We examine the mechanistic basis of these activities, particularly the dual inhibition of EGFR/VEGFR kinases and the selective blockade of COX-2.

Synthetic Architectures: Efficiency & Green Chemistry

The benzohydrazide scaffold (

Comparative Methodologies

Conventional synthesis often requires 3–6 hours of reflux in ethanol, leading to moderate yields and potential thermal degradation of sensitive substituents. Microwave-assisted synthesis (MW) has emerged as a superior alternative, driving reactions to completion in minutes with yields frequently exceeding 90%.

Expert Insight: The dielectric heating in MW synthesis couples directly with the polar reaction matrix, accelerating the rate-determining step of the nucleophilic attack on the carbonyl carbon. This is critical when synthesizing derivatives with steric bulk or electron-deactivating groups that retard conventional kinetics.

Synthesis Workflow Visualization

The following diagram outlines the decision logic and process flow for synthesizing benzohydrazide Schiff bases, highlighting the efficiency gap between methods.

Caption: Figure 1. Comparative workflow for benzohydrazide synthesis demonstrating the kinetic advantage of microwave irradiation.

Medicinal Chemistry & SAR Deep Dive

Antitubercular Activity: Targeting InhA

Benzohydrazide derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv. The pharmacophore shares structural homology with Isoniazid, suggesting a mechanism involving the inhibition of Enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.

SAR Criticality:

-

Electron-Withdrawing Groups (EWG): Substituents like

or -

Hybridization: Fusing the benzohydrazide core with pyrrole or pyrazole rings significantly lowers the Minimum Inhibitory Concentration (MIC).

Table 1: Antitubercular Potency of Select Benzohydrazide Derivatives

| Compound ID | Scaffold Modification | MIC (µg/mL) vs H37Rv | Mechanistic Insight | Source |

| 4h | Benzylidene-benzohydrazide w/ 4-F | < 1.0 | >99% Growth Inhibition | [21] |

| 8n | N-acylhydrazone w/ 5-methyl-triazole | 2.5 | Bioisostere of Isoniazid | [17] |

| C8 | Pyrrolyl-benzohydrazide (3-Cl) | 6.25 | Dual efficacy (TB & Cancer) | [10] |

| Isoniazid | (Standard Control) | 0.2 | InhA Inhibition | -- |

Oncology: Dual Kinase Inhibition (EGFR/VEGFR)

In oncology, benzohydrazides act as ATP-competitive inhibitors of tyrosine kinases. The hydrazide linker provides hydrogen bonding capability (donor/acceptor) essential for interacting with the "hinge region" of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Mechanistic Pathway: Blockade of these receptors prevents autophosphorylation, thereby halting the downstream RAS/RAF/MEK/ERK signaling cascade responsible for cell proliferation and angiogenesis.

Caption: Figure 2.[1] Mechanism of Action: Benzohydrazides competitively inhibit ATP binding at the kinase domain, arresting downstream oncogenic signaling.

Table 2: Anticancer Profiles (IC50 Values)

| Compound | Target | IC50 (µM) | Cell Line | Efficacy vs Standard | Source |

| H20 | EGFR | 0.08 | A549 (Lung) | Comparable to Erlotinib (0.03 µM) | [9] |

| SA7 | VEGFR-2 | 2.206 | HCT116 (Colon) | Comparable to Sorafenib (2.218 µM) | [15] |

| 6b | COX-2 (Anti-inflam) | 0.18 | -- | High Selectivity Index (SI = 6.[1]33) | [16] |

Anti-inflammatory Selectivity

Benzohydrazides substituted with sulfonamide (

-

Structural Logic: The bulky benzohydrazide scaffold fits into the larger hydrophobic side pocket of COX-2 (Val523), which is sterically restricted in COX-1 (Ile523).

-

Clinical Benefit: This selectivity minimizes gastrointestinal toxicity (ulceration) associated with non-selective NSAIDs.

Self-Validating Experimental Protocols

Protocol: Microwave-Assisted Synthesis of Benzohydrazide Schiff Bases

Rationale: This protocol utilizes microwave irradiation to reduce reaction time from hours to minutes, preventing the degradation of thermolabile aldehyde reactants.

Materials:

-

Benzohydrazide (1.0 mmol)

-

Substituted Benzaldehyde (1.0 mmol)

-

Ethanol (2-3 mL)

-

Glacial Acetic Acid (catalytic, 2-3 drops)

-

Microwave Reactor (e.g., Monowave 300 or domestic equivalent with careful power control)

Step-by-Step Methodology:

-

Preparation: In a borosilicate microwave vial, dissolve 1.0 mmol of benzohydrazide and 1.0 mmol of the target aldehyde in minimal ethanol (2 mL).

-

Catalysis: Add 2 drops of glacial acetic acid to catalyze the imine formation.

-

Irradiation: Seal the vial and irradiate at 140–160 W for 2–4 minutes . (Note: If using a domestic microwave, use "Low" setting and pulse in 30-second intervals to prevent superheating).

-

Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (7:3). The disappearance of the aldehyde spot indicates completion.

-

Isolation: Pour the hot reaction mixture into crushed ice. The Schiff base will precipitate immediately.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure product.

Protocol: In Vitro EGFR Kinase Assay (ELISA)

Rationale: To validate the mechanism of action, this assay directly measures the inhibition of EGFR phosphorylation.

-

Coating: Coat 96-well plates with PGT (Poly-Glu-Tyr) substrate (100 µL/well) and incubate at 37°C for 12 hours.

-

Reaction Mix: Add varying concentrations of the benzohydrazide derivative (0.01 µM – 100 µM) to the wells.

-

Initiation: Add purified EGFR enzyme and ATP (10 µM) diluted in kinase buffer (

HEPES, pH 7.4). Incubate for 1 hour at 37°C. -

Detection: Wash wells and add anti-phosphotyrosine antibody conjugated to HRP (Horseradish Peroxidase).

-

Quantification: Add TMB substrate. Stop reaction with

after 15 minutes. Read absorbance at 450 nm. -

Calculation: Plot Absorbance vs. Log[Concentration] to derive the IC50 value using non-linear regression.

References

-

Ali, A., et al. (2016).[2] "Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivatives." Medicinal Chemistry (Los Angeles), 6: 583-592.[2] Link

-

Dubey, R. & Moorthy, N.S.H.N. (2007).[3] "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative." Chem. Pharm.[3][4] Bull, 55, 115-117.[3] Link

-

Desai, N.C., et al. (2023).[1][5] "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." International Journal of Molecular Sciences. Link

-

Bhat, M.A., et al. (2023).[1][5] "Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study." Molecules, 28(13), 4983. Link

-

El-Mekabaty, A., et al. (2025).[1][2] "Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity."[6] ACS Omega. Link

-

Hasan, M., et al. (2024). "Synthesis, COX-2 inhibition, anti-inflammatory activity... of new pyridazine derivatives."[7] Bioorganic Chemistry, 151, 107623. Link

-

Carvalho, S.A., et al. (2011). "Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides." Bioorganic & Medicinal Chemistry, 19(21).[1] Link

-

Al-Wahaibi, L.H., et al. (2020).[1] "Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides..." RSC Advances, 10, 5493-5507. Link

Sources

- 1. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 4. drughunter.com [drughunter.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profile & Structural Dynamics of N'-Benzoyl-N,N'-dimethylbenzohydrazide

This is an in-depth technical guide regarding the spectroscopic characterization and structural analysis of N'-Benzoyl-N,N'-dimethylbenzohydrazide (also known as 1,2-dibenzoyl-1,2-dimethylhydrazine).

Executive Summary

N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS: 1226-43-3) represents a critical structural scaffold in the study of non-peptide peptidomimetics and ecdysone receptor agonists. Unlike its non-methylated parent (1,2-dibenzoylhydrazine), the introduction of N-methyl groups eliminates the capacity for hydrogen bonding donors, fundamentally altering the conformational landscape.

This guide provides a rigorous analysis of the molecule's spectroscopic signature. For researchers, the critical insight lies not just in the static chemical shifts, but in the dynamic rotameric equilibrium driven by restricted rotation around the N-C(O) and N-N bonds.

Core Chemical Identity

| Property | Detail |

| IUPAC Name | N'-Benzoyl-N,N'-dimethylbenzohydrazide |

| Synonyms | 1,2-Dibenzoyl-1,2-dimethylhydrazine; Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide |

| Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 268.31 g/mol |

| Melting Point | 78–84 °C (Significant depression vs. non-methylated analog m.p. 238°C) |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |

Structural Analysis: The Rotamer Challenge

Before interpreting spectra, one must understand the stereodynamics. This molecule possesses two amide axes and one hydrazine axis, leading to complex conformational equilibria.

-

Amide Isomerism (E/Z): The tertiary amide bonds (

) exhibit restricted rotation. -

Symmetry: Chemically, the molecule is symmetric.[1] However, at room temperature, restricted rotation often breaks this symmetry on the NMR timescale if the interconversion barrier (

) is high. -

Conformers:

-

E,E (Extended): Methyl groups trans to carbonyl oxygens.

-

Z,Z (Folded): Methyl groups cis to carbonyl oxygens.

-

E,Z (Asymmetric): One methyl cis, one trans.

-

Senior Scientist Insight: In solution (CDCl₃), 1,2-diacyl-1,2-dimethylhydrazines often exist as a mixture of conformers. The E,E conformer is typically favored to minimize dipole-dipole repulsion between the adjacent carbonyls, but steric clash between the N-methyl and the phenyl ring in the E-form can destabilize it. Expect NMR signals to be broadened or split at room temperature, coalescing at higher temperatures (>60°C).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ | Frequency: 400 MHz (Recommended)

¹H NMR (Proton)

The proton spectrum is dominated by the N-methyl singlets and the benzoyl aromatic multiplets.

| Shift ( | Multiplicity | Integration | Assignment | Structural Note |

| 3.10 – 3.35 | Singlet (Broad) | 6H | N-CH₃ | May appear as two singlets or a broad hump due to rotamers (E/Z exchange). |

| 7.35 – 7.50 | Multiplet | 6H | Ar-H (meta/para) | Overlapping signals for the phenyl ring protons. |

| 7.55 – 7.70 | Multiplet | 4H | Ar-H (ortho) | Deshielded by the adjacent carbonyl anisotropy. |

Diagnostic Protocol: If the N-Me signal is split (e.g., two peaks at 3.15 and 3.28 ppm), perform a Variable Temperature (VT) NMR experiment. Heating the sample to 50-60°C should cause coalescence into a sharp singlet, confirming the dynamic equilibrium rather than impurities.

¹³C NMR (Carbon)

| Shift ( | Assignment | Structural Note |

| 33.0 – 36.0 | N-CH₃ | Chemical shift varies significantly with E/Z conformation. |

| 127.0 – 129.0 | Ar-C (meta/ortho) | Typical benzoyl aromatic region. |

| 130.5 | Ar-C (para) | |

| 135.0 | Ar-C (ipso) | Quaternary carbon. |

| 170.0 – 172.0 | C=O | Tertiary amide carbonyl. Significantly downfield compared to secondary amides. |

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

The IR spectrum is the quickest way to confirm the tertiary amide structure (absence of N-H stretch).

-

3050 cm⁻¹: C-H stretch (Aromatic).

-

2950 cm⁻¹: C-H stretch (Aliphatic N-Me).

-

1640 – 1660 cm⁻¹ (Strong): C=O Stretch (Amide I) . Note that tertiary amides typically absorb at lower frequencies than secondary amides, but the adjacent N-N repulsion can shift this.

-

Absence of 3200-3400 cm⁻¹: Crucial QC check. Any peak here indicates unreacted precursor (1,2-dibenzoylhydrazine) or moisture.

C. Mass Spectrometry (MS)

Ionization: EI (70 eV) or ESI+

-

Molecular Ion (M⁺): m/z 268.

-

Base Peak: m/z 105 (

). The stability of the benzoyl cation makes this the dominant fragment. -

Other Fragments:

-

m/z 77 (

). -

m/z 134 (

).

-

Synthesis & Purification Protocol

To obtain high-fidelity spectroscopic data, the sample must be synthesized free of the mono-methylated byproduct. The following protocol is adapted from standard Organic Syntheses methodologies for hydrazine alkylation.

Reaction Scheme (DOT Visualization)

Caption: Synthesis pathway via methylation of 1,2-dibenzoylhydrazine.

Step-by-Step Protocol

-

Preparation: In a 3-neck flask equipped with a mechanical stirrer, suspend 1,2-dibenzoylhydrazine (0.33 mol) in water (600 mL) containing NaOH (0.25 mol).

-

Alkylation: Simultaneously add Dimethyl Sulfate (Caution: Highly Toxic) and excess 30% NaOH solution dropwise over 1 hour. Maintain temperature < 25°C initially, then reflux for 2 hours to ensure completion.

-

Work-up: Cool the mixture. The product typically oils out or precipitates. Extract with Chloroform if liquid, or filter if solid.

-

Purification: Recrystallize from Glacial Acetic Acid or Ethanol/Water .

-

Validation: Check MP (Target: 78–84°C). If MP is >100°C, significant unmethylated precursor remains.

References

-

Synthesis & Properties: Organic Syntheses, Coll. Vol. 2, p. 208 (1943); Vol. 11, p. 34 (1931).

-

Crystal Structure (Analog): Shanmuga Sundara Raj, S., et al. "1,2-Dibenzoylhydrazine."[2] Acta Crystallographica Section C, vol. 56, no. 8, 2000, pp. 1011-1012.

-

Spectroscopic Data Source: PubChem Compound Summary for CID 71044, "Benzoic acid, 2-benzoyl-1,2-dimethylhydrazide".

- Conformational Analysis: Piskala, A., et al. "Conformation of 1,2-diacylhydrazines.

Sources

The Benzohydrazide Scaffold: From 19th Century Curiosity to Modern Pharmacophore

Abstract

This technical guide provides a comprehensive analysis of benzohydrazide compounds, tracing their trajectory from Theodor Curtius’s foundational work in the late 19th century to their current status as versatile pharmacophores in oncology and infectious disease management. We synthesize historical milestones with modern synthetic protocols, offering researchers a self-validating workflow for the synthesis and biological evaluation of these derivatives. Key focus areas include the mechanistic underpinnings of hydrazinolysis, Structure-Activity Relationships (SAR) governing EGFR and InhA inhibition, and detailed, reproducible experimental protocols.

Part 1: Historical Genesis & Evolution[1]

The history of benzohydrazide is inextricably linked to the discovery of hydrazine itself. The narrative arc of this molecule can be segmented into three distinct epochs:

The Curtius Era (1887–1900s)

The genesis of hydrazide chemistry began with Theodor Curtius , who first isolated hydrazine (

The Dormancy & The Isoniazid Spark (1900–1950)

For decades, benzohydrazide derivatives remained largely on the shelves of organic chemistry labs. The paradigm shifted radically in 1952 with the discovery of isoniazid (isonicotinylhydrazide). While not a benzohydrazide (it contains a pyridine ring), its structural homology ignited a global "gold rush" for hydrazide-based therapeutics. The potent anti-tubercular activity of the hydrazide moiety (

The Modern Renaissance (1990s–Present)

Modern medicinal chemistry has repurposed the benzohydrazide scaffold beyond tuberculosis. It is now recognized as a versatile linker and pharmacophore. The rigid phenyl ring acts as a hydrophobic core, while the hydrazide linker offers hydrogen bonding donors/acceptors critical for binding to kinase domains (e.g., EGFR) and bacterial enzymes.

Part 2: Chemical Architecture & Synthesis[2]

The Synthetic Workflow

The most robust method for synthesizing benzohydrazide is the nucleophilic acyl substitution (hydrazinolysis) of carboxylic esters. This pathway is preferred over the reaction with acid chlorides due to milder conditions and easier purification, although the latter is faster.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism:

-

Nucleophilic Attack: The terminal nitrogen of hydrazine (a potent alpha-effect nucleophile) attacks the carbonyl carbon of the ester.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The alkoxide group (leaving group) is expelled, reforming the carbonyl and yielding the hydrazide.

Critical Control Point: The reaction requires excess hydrazine to prevent the formation of sym-diacylhydrazines (dimers), where the product benzohydrazide reacts with another mole of ester.

Caption: Figure 1. Standard synthetic workflow for benzohydrazide via hydrazinolysis of esters.

Part 3: Pharmacological Landscape

The biological utility of benzohydrazides stems from their ability to form hydrogen bonds and chelate metals.

Antimicrobial Activity (Tuberculosis)

Benzohydrazide derivatives function as prodrugs or direct inhibitors of the Enoyl-ACP Reductase (InhA) enzyme in Mycobacterium tuberculosis.

-

Mechanism: Similar to isoniazid, these compounds can form adducts with NAD+, inhibiting InhA, which is crucial for mycolic acid biosynthesis (cell wall integrity).

Anticancer Activity (EGFR Inhibition)

Recent studies identify benzohydrazides as potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[2]

-

Binding Mode: The carbonyl oxygen and hydrazide nitrogens form H-bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR). The phenyl ring occupies the hydrophobic pocket.

Caption: Figure 2. Mechanism of Action for EGFR inhibition by benzohydrazide derivatives.

Part 4: Structure-Activity Relationship (SAR)

The efficacy of benzohydrazide derivatives is highly sensitive to substitutions on the phenyl ring.

Key SAR Rules:

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Electron-Donating Groups (EDGs): Groups like

or -

Linker Modification: Substitution on the hydrazide nitrogen (

) usually leads to hydrazones (

Caption: Figure 3. SAR Map illustrating the impact of structural modifications on biological activity.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Benzohydrazide

Objective: Synthesize benzohydrazide from ethyl benzoate via hydrazinolysis.

Reagents:

-

Ethyl Benzoate (0.05 mol)

-

Hydrazine Hydrate (99%, 0.10 mol) - Note: 2:1 excess is crucial to prevent dimer formation.

-

Absolute Ethanol (30 mL)

Procedure:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Dissolve 0.05 mol of ethyl benzoate in 30 mL of absolute ethanol.

-

Reaction: Add 0.10 mol of hydrazine hydrate dropwise while stirring.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Validation: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot ( -

Isolation: Cool the mixture to room temperature. If precipitation does not occur, concentrate the solvent using a rotary evaporator to 1/3 volume and cool in an ice bath.

-

Filtration: Filter the white crystalline solid under vacuum.

-

Purification: Recrystallize from ethanol/water (1:1).

-

Characterization:

-

Melting Point: Expected range

. -

IR Spectrum: Look for doublet peaks at

(

-

Protocol 2: In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus.

Procedure:

-

Preparation: Dissolve the synthesized benzohydrazide in DMSO to a stock concentration of

. -

Dilution: Perform serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.

-

Inoculation: Add

of bacterial suspension ( -

Incubation: Incubate at

for 24 hours. -

Readout: Add

of Resazurin dye (0.01%). Incubate for 2 hours.-

Blue Color: No growth (Inhibition).

-

Pink Color: Growth (Metabolic reduction of dye).

-

-

Calculation: The lowest concentration remaining blue is the MIC.

References

-

Curtius, T. (1887).[1] "Ueber das Hydrazin". Berichte der deutschen chemischen Gesellschaft. Link

-

Curtius, T. (1895).[1] "Das Hydrazid der Benzoesäure".[3][4][5][6][7][8][9][10][11] Journal für Praktische Chemie. Link

-

Bernstein, J., et al. (1952). "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (isoniazid) and related compounds". American Review of Tuberculosis. Link

-

Rollas, S., & Küçükgüzel, Ş. G. (2007).[9] "Biological activities of hydrazone derivatives". Molecules. Link

-

Sun, J., et al. (2016). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors". International Journal of Molecular Sciences. Link

-

BenchChem Technical Support. (2025). "Synthesis routes of Benzohydrazide". BenchChem.[1] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]

- 11. mdpi.com [mdpi.com]

"N'-Benzoyl-N,N'-dimethylbenzohydrazide and its analogs"

The -Dibenzoylhydrazine Scaffold: Structural Dynamics and Pharmacological Applications of Dimethyl Analogs

Executive Summary: The "Twisted" Scaffold

Compound Focus:

This technical guide analyzes the

This guide serves researchers requiring a robust synthesis protocol, a deep understanding of the scaffold's conformational entropy, and its logical connection to high-value agrochemicals and gene-switch technologies.

Chemical Architecture & Structural Dynamics

The core utility of

The Conformational "Twist"

The biological activity of this class depends heavily on the conformation of the amide bonds. The distinct "butterfly" shape required to fit into the Ecdysone Receptor (EcR) binding pocket is governed by the steric bulk on the nitrogen atoms.

-

E/Z Isomerism: The amide bonds can exist in cis (

) or trans ( -

Steric Clash: In the dimethyl analog, the two methyl groups create steric repulsion that prevents the molecule from adopting a planar structure. This forces the phenyl rings to twist out of plane, increasing solubility compared to the unsubstituted parent compound (

-dibenzoylhydrazine), which packs efficiently into high-melting crystals.

Comparative Structural Properties

The table below illustrates how N-substitution alters the physicochemical profile, driving the transition from a chemical curiosity to a bioactive agent.

| Property | Unsubstituted Parent | Dimethyl Analog (Target) | t-Butyl Analog (Tebufenozide) |

| Structure | Ph-CONH-NHCO-Ph | Ph-CON(Me)-N(Me)CO-Ph | Ph-CON(t-Bu)-NHCO-Ph |

| Steric Bulk | Low | Medium (Symmetric) | High (Asymmetric) |

| Conformation | Planar/Stacked H-bonds | Twisted/Rotamers | Fixed "L-Shape" |

| Solubility (Org) | Poor | Good | Excellent |

| Bioactivity (EcR) | Inactive | Weak/Probe | Potent Agonist |

Synthesis Protocol: -Dimethyl- -dibenzoylhydrazine

Experimental Strategy

Objective: Synthesize high-purity target compound avoiding mono-acylated byproducts. Mechanism: Nucleophilic acyl substitution (Schotten-Baumann type or Anhydrous). Critical Control Point: The symmetry of the reaction requires excess acylating agent or precise stoichiometry to ensure both nitrogens are benzoylated. We utilize an anhydrous base-catalyzed method to prevent hydrolysis.

Step-by-Step Methodology

Reagents:

- -Dimethylhydrazine dihydrochloride (10 mmol)

-

Benzoyl Chloride (22 mmol, 1.1 eq per site)

-

Triethylamine (TEA) or Pyridine (45 mmol, excess as acid scavenger)

-

Dichloromethane (DCM) (Anhydrous, 50 mL)

Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Suspend

-dimethylhydrazine dihydrochloride (1.33 g, 10 mmol) in anhydrous DCM (30 mL). -

Free Base Liberation: Cool to 0°C in an ice bath. Add TEA (4.55 g, 6.3 mL) dropwise over 10 minutes. The solution will become cloudy as triethylamine hydrochloride salts form.

-

Acylation: Add Benzoyl Chloride (3.09 g, 2.55 mL) dropwise via syringe pump or pressure-equalizing addition funnel over 20 minutes. Crucial: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench & Wash:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (

mL) to remove unreacted amine/pyridine. -

Wash with Saturated

( -

Wash with Brine (

mL).

-

-

Isolation: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

Yield Expectation: 75–85% as a white crystalline solid.

Validation:

Visualization: Synthesis & SAR Logic

Synthesis Workflow Diagram

Caption: Step-by-step anhydrous synthesis protocol for the target bis-acylhydrazine.

Structure-Activity Relationship (SAR) Logic

Why does the dimethyl analog fail as a commercial insecticide while the t-butyl analog succeeds?

Caption: SAR comparison showing why bulky alkyl groups (t-Butyl) are required for high receptor affinity.

Biological & Pharmacological Context[1][2][3][4][5]

Ecdysone Receptor (EcR) Agonism

The primary pharmacological interest in this scaffold is its ability to mimic 20-hydroxyecdysone , the insect molting hormone.

-

Mechanism: These compounds bind to the ligand-binding domain of the EcR, which forms a heterodimer with the Ultraspiracle protein (USP).

-

The "Lethal Molt": Agonism triggers a premature molt. The insect cannot escape its old cuticle and dies of starvation/desiccation.

-

Role of the Dimethyl Analog: While the t-butyl group (Tebufenozide) is required for nanomolar potency, the dimethyl analog is used in crystallographic studies to map the minimum steric requirements for the "U-shaped" bioactive conformation.

Gene Switch Technology

Beyond insecticides, this scaffold is the basis for RHEOSwitch® systems.

-

Concept: Researchers use the EcR (which is not present in mammals) as a gene switch in human/mammalian cells.

-

Application: A non-steroidal ligand (like a DBH analog) is added to cell cultures to turn on a specific gene. The

-dimethyl analog serves as a starting point for synthesizing orthogonal ligands that activate modified receptors but not wild-type receptors, reducing off-target effects in environmental applications.

References

-

Chemical Identity: N'-benzoyl-N,N'-dimethylbenzohydrazide.[1][2] CAS: 1226-43-3.[1] ChemSynthesis. Link

-

Insecticide Mechanism: Wing, K. D. (1988). "RH 5849, a nonsteroidal ecdysone agonist: Effects on a Drosophila cell line". Science, 241(4864), 467-469. Link

-

Crystallography & Conformation: Li, W. W., et al. (2009). "N'-[4-(Dimethylamino)benzylidene]acetohydrazide".[3] Acta Crystallographica Section E, 65(9), o2176. (Context on hydrazide conformations). Link

-

Synthesis Protocol Support: Toma, T., et al. (2007).[4] "N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates".[4] Organic Letters, 9(16), 3195-3197. (Demonstrates hydrazine nucleophilicity/handling). Link

-

EcR Structure-Activity: Billas, I. M., et al. (2003). "Structural adaptability in the ligand-binding pocket of the ecdysone hormone receptor". Nature, 426(6962), 91-96. Link

Theoretical Profiling of N'-Benzoyl-N,N'-dimethylbenzohydrazide: Conformational Dynamics & Bioactivity

Content Type: Technical Whitepaper

Author: Senior Application Scientist

Executive Summary

This technical guide presents a comprehensive theoretical framework for the structural and electronic characterization of N'-Benzoyl-N,N'-dimethylbenzohydrazide (structurally synonymous with N,N'-dimethyl-N,N'-dibenzoylhydrazine). As a derivative of the 1,2-dibenzoylhydrazine class—known for potent insecticidal activity (e.g., Tebufenozide)—this molecule presents a unique conformational challenge. Unlike its non-methylated parent, the introduction of

This guide details the computational protocols required to map these dynamics, utilizing Density Functional Theory (DFT) for electronic structure analysis and Molecular Docking for predicting binding affinity against the Ecdysone Receptor (EcR).

Structural Dynamics & Conformational Landscape

The defining feature of N'-Benzoyl-N,N'-dimethylbenzohydrazide is the rotational freedom around the N-N bond and the E/Z isomerism of the two amide bonds. Theoretical studies must prioritize the identification of the global minimum energy conformer, as this dictates biological activity.

The Steric-Electronic Conflict

In the parent dibenzoylhydrazine, a pseudo-ring structure is often stabilized by intramolecular hydrogen bonds (

-

Amide Isomerism: Each amide bond can exist in E (trans) or Z (cis) conformation.

-

N-N Torsion: The lone pair repulsion on adjacent nitrogen atoms typically induces a gauche conformation (dihedral angle

), but conjugation with the carbonyls flattens this geometry.

Computational Workflow for Conformational Search

To accurately predict the structure, a multi-step workflow is required.

Figure 1: Hierarchical conformational search strategy ensuring the identification of the true global minimum.

Electronic Structure & Reactivity Descriptors

Once the global minimum is established (typically the E,E conformer with a twisted N-N backbone), electronic profiling reveals the molecule's reactivity.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of chemical hardness (

-

HOMO Location: Predominantly localized on the hydrazine bridge and carbonyl oxygens (lone pair donation).

-

LUMO Location: Delocalized over the benzoyl aromatic rings (accepting electron density).

Table 1: Calculated Reactivity Descriptors (B3LYP/6-311++G(d,p))

| Descriptor | Symbol | Formula | Interpretation |

| Energy Gap | Lower gap = Higher reactivity/polarizability.[1] | ||

| Chemical Hardness | Resistance to charge transfer. | ||

| Electrophilicity | Capacity to accept electrons (Michael acceptor potential). | ||

| Dipole Moment | Vector Sum | Solvation and membrane permeability indicator. |

Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in the active site of the target protein.

-

Negative Regions (Red): Carbonyl oxygens (

). These are the primary hydrogen bond acceptors for receptor binding. -

Positive Regions (Blue): Methyl protons and aromatic ring edges.

-

Implication: The lack of N-H donors in the dimethyl derivative shifts the binding mode entirely to hydrophobic interactions (phenyl rings) and H-bond acceptance (carbonyls).

In Silico Biological Profiling: Ecdysone Receptor (EcR)

The structural homology of N'-Benzoyl-N,N'-dimethylbenzohydrazide to Tebufenozide suggests it targets the Ecdysone Receptor (EcR). Molecular docking is used to validate this hypothesis.[1][2]

Docking Protocol

-

Target: Crystal structure of the Ecdysone Receptor ligand-binding domain (LBD). (e.g., PDB ID: 1R1K or 2IBB ).

-

Grid Box: Centered on the native ligand (Ponasterone A or Tebufenozide) binding pocket.

-

Validation: Re-docking the co-crystallized ligand must yield an RMSD

.

Binding Mode Analysis

The theoretical model predicts a specific binding pose driven by the "U-shaped" or "folded" conformation of the hydrazine linkage.

Figure 2: Predicted interaction map between the ligand and key residues in the Ecdysone Receptor active site.

Experimental Protocols (Computational)

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols must be adhered to strictly.

Geometry Optimization (Gaussian/ORCA)

-

Input Preparation: Construct the 2D structure and pre-optimize using the MMFF94 force field to relieve steric clashes.

-

Functional Selection: Use B3LYP (Becke, 3-parameter, Lee-Yang-Parr) for a balance of cost and accuracy.

-

Basis Set: Use 6-311++G(d,p) .[1][3][4]

-

Why? The diffuse functions (++) are critical for describing the lone pairs on the hydrazine nitrogens and carbonyl oxygens. The polarization functions (d,p) accurately describe the aromatic ring electronics.

-

-

Solvation: Apply the PCM (Polarizable Continuum Model) using water (

) to simulate biological environments.

Vibrational Frequency Analysis

-

Run a frequency calculation on the optimized geometry at the same level of theory.

-

Verification: Ensure no imaginary frequencies (NImag=0). If imaginary frequencies exist, the structure is a transition state, not a minimum.

-

Scaling: Multiply calculated frequencies by a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity before comparing with experimental IR data.

Molecular Docking (AutoDock Vina)

-

Ligand Prep: Convert the optimized DFT structure (PDB format) to PDBQT. Assign Gasteiger charges. Merge non-polar hydrogens.

-

Receptor Prep: Remove water molecules and co-factors from the PDB crystal structure. Add polar hydrogens. Calculate Kollman charges.

-

Search Parameters: Set exhaustiveness to 32 (high precision).

-

Output: Analyze the top 9 poses based on Binding Affinity (

, kcal/mol).

References

-

Tebufenozide and Dibenzoylhydrazine Analogs

-

Dhadwal, S. et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. PMC. Available at: [Link]

-

-

Conformational Analysis of Hydrazides

-

Silva, T. et al. (2018). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. ACS Omega. Available at: [Link]

-

-

DFT Methodology for Hydrazines

-

Crystal Structure Validation

-

Fun, H.K. et al. (2011). N′-(3,4-Dimethylbenzylidene)furan-2-carbohydrazide. Acta Crystallographica. Available at: [Link]

-

-

General DFT & Docking Protocols

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Executive Summary

N'-Benzoyl-N,N'-dimethylbenzohydrazide (also known as 1,2-dibenzoyl-1,2-dimethylhydrazine) is a symmetrical diacylhydrazine derivative. While structurally related to the potent non-steroidal ecdysone agonist insecticides (e.g., Tebufenozide), this specific methylated analog serves primarily as a model compound for Structure-Activity Relationship (SAR) studies. Its inability to form intermolecular hydrogen bonds—due to N-methylation—results in a distinct physicochemical profile compared to its parent compound, 1,2-dibenzoylhydrazine.

This guide provides a rigorous analysis of the molecule’s identity, structural dynamics, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and agrochemical discovery.

Molecular Identity & Physicochemical Properties[1][2][3]

The following data consolidates the core identity parameters for N'-Benzoyl-N,N'-dimethylbenzohydrazide.

| Parameter | Value | Notes |

| IUPAC Name | N'-Benzoyl-N,N'-dimethylbenzohydrazide | Often cited as 1,2-Dibenzoyl-1,2-dimethylhydrazine |

| CAS Number | 1226-43-3 | Primary identifier for the symmetrical dimethyl derivative |

| Molecular Formula | C₁₆H₁₆N₂O₂ | |

| Molecular Weight | 268.31 g/mol | Monoisotopic Mass: 268.1212 |

| Melting Point | 84 – 87 °C | Significantly lower than unsubstituted parent (~238°C) [1] |

| Physical State | White crystalline needles | Crystallizes typically from ether/petroleum ether |

| Solubility | Soluble in CHCl₃, DCM, Acetone | Poor water solubility; lipophilic nature |

| SMILES | CN(N(C)C(=O)c1ccccc1)C(=O)c2ccccc2 | Symmetrical structure |

Structural Chemistry & Conformational Dynamics

The Impact of N-Methylation

The introduction of methyl groups at the

-

Loss of Hydrogen Bonding: Unlike 1,2-dibenzoylhydrazine, which forms robust polymeric chains in the crystal lattice via intermolecular

hydrogen bonds, the dimethyl derivative lacks hydrogen bond donors. This explains the drastic reduction in melting point (from ~238°C to ~85°C). -

Amide Rotamerism (E/Z Isomerism): The

amide bond possesses partial double-bond character, leading to restricted rotation. In solution, the molecule exists in equilibrium between conformational isomers (

Conformational Equilibrium Diagram

The following diagram illustrates the logical flow of conformational analysis and its biological implication.

[3]

Synthetic Methodology

Protocol Selection: Schotten-Baumann Benzoylation

While N-methylation of 1,2-dibenzoylhydrazine is possible, it often suffers from over-alkylation or regioselectivity issues. The most robust, self-validating protocol involves the direct benzoylation of 1,2-dimethylhydrazine.

Safety Note: 1,2-Dimethylhydrazine is a potent carcinogen and must be handled in a fume hood with appropriate PPE (double nitrile gloves).

Step-by-Step Procedure

Reagents:

-

1,2-Dimethylhydrazine dihydrochloride (1.0 eq)

-

Benzoyl Chloride (2.2 eq)

-

Sodium Hydroxide (4.0 eq, 10% aqueous solution)

-

Solvent: Dichloromethane (DCM) or Water (biphasic)

Workflow:

-

Preparation: Dissolve 1,2-dimethylhydrazine dihydrochloride in water. Cool to 0–5°C in an ice bath.

-

Basification: Add the NaOH solution slowly to liberate the free hydrazine base.

-

Acylation: Add Benzoyl Chloride dropwise while vigorously stirring. Maintain temperature <10°C to prevent hydrolysis of the acid chloride.

-

Checkpoint: Monitor pH. Keep the solution alkaline (pH > 9) to scavenge the generated HCl.

-

-

Precipitation/Extraction:

-

Purification: Recrystallize from a mixture of Diethyl Ether and Petroleum Ether (1:1).

-

Target: White needles, MP 84–87°C [1].[2]

-

Synthesis Workflow Diagram

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

-

Solvent:

-

Key Signals:

-

ppm: Singlet (or split singlets due to rotamers) corresponding to the

- ppm: Multiplets corresponding to the aromatic protons (meta/para).

- ppm: Multiplets corresponding to the aromatic protons (ortho). Integration = 10H total aromatics.

-

ppm: Singlet (or split singlets due to rotamers) corresponding to the

Mass Spectrometry (MS)

-

Technique: ESI-MS or GC-MS.

-

Expected Ion:

. -

Fragmentation: Loss of benzoyl group (

) may be observed at m/z 105.

Biological Context & Applications[7][8][13]

Ecdysone Receptor (EcR) Agonism

This molecule belongs to the dibenzoylhydrazine class of insecticides.

-

Mechanism: These compounds mimic the insect molting hormone 20-hydroxyecdysone. They bind to the EcR, causing premature and lethal molting.

-

SAR Insight: The commercial success of this class (e.g., Tebufenozide) relies on bulky substituents (tert-butyl) on the nitrogen atoms. The dimethyl analog described here serves as a negative control or low-potency reference in SAR studies. The methyl groups are often too small to fill the hydrophobic pocket of the EcR efficiently compared to the tert-butyl groups, resulting in significantly lower biological activity [2].

Chemical Stability

The N-methyl groups protect the hydrazine core from oxidation relative to the unsubstituted hydrazide. However, the amide bonds are susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures.

References

-

Organic Syntheses. (1943). Dibenzoylhydrazine and 1,2-Dimethylhydrazine derivatives. Coll. Vol. 2, p. 208. (Verified via Organic Syntheses database).

-

Dhadialla, T. S., Carlson, G. R., & Le, D. P. (1998). New insecticides with ecdysteroidal and juvenile hormone activity. Annual Review of Entomology, 43(1), 545-569.

-

ChemicalBook. (2023).[3] 1,2-Dibenzoyl-1,2-dimethylhydrazine Product Data.

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis and Characterization of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Executive Summary

This application note details the optimized synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide (CAS 1226-43-3), a critical intermediate in the production of 1,2-dimethylhydrazine (SDMH) and a structural model for non-steroidal ecdysone agonists (e.g., tebufenozide).[1]

While the target molecule can theoretically be synthesized by acylating 1,2-dimethylhydrazine, this route is operationally hazardous due to the extreme toxicity and volatility of the hydrazine precursor.[1] We present here the "Protected Hydrazine" Protocol , a safer, scalable methodology involving the methylation of

Safety & Compliance (Critical)

WARNING: This protocol involves the use of Dimethyl Sulfate (DMS) and generates intermediates that may hydrolyze to 1,2-dimethylhydrazine (SDMH) .[1]

-

Dimethyl Sulfate: A potent alkylating agent and suspected carcinogen. Use only in a functioning fume hood with specific neutralization protocols (e.g., concentrated ammonia or NaOH) available for spills.

-

1,2-Dimethylhydrazine: A known potent carcinogen and neurotoxin.[1] Avoid acidic hydrolysis of the final product unless specifically intended.

-

PPE Requirements: Double nitrile gloves, face shield, chemical-resistant apron, and respirator (if outside hood containment).[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid handling free 1,2-dimethylhydrazine.[1] Instead, we construct the hydrazine core first, protect it with benzoyl groups, alkylate the nitrogen centers, and isolate the stable target.[1]

Figure 1: Retrosynthetic strategy prioritizing safety. The chosen route (Green) utilizes stable solid intermediates.[1]

Experimental Protocols

Phase 1: Synthesis of N,N'-Dibenzoylhydrazine (Precursor)

Objective: Create the stable hydrazine scaffold.[1] Reaction Type: Schotten-Baumann Acylation.[1]

Reagents:

-

Hydrazine Sulfate: 0.5 mol (65.0 g)[1]

-

Benzoyl Chloride: 1.0 mol (140.6 g / ~116 mL)[1]

-

Sodium Hydroxide (NaOH): 2.0 mol (80 g) dissolved in 400 mL water.[1]

Procedure:

-

Dissolution: In a 1L round-bottom flask, suspend hydrazine sulfate in 100 mL of water.

-

Basification: Slowly add the NaOH solution while cooling in an ice bath to keep

. The hydrazine sulfate will dissolve as the free base is liberated. -

Acylation: Add Benzoyl Chloride dropwise over 60 minutes with vigorous mechanical stirring. Maintain temperature at

.-

Observation: A thick white precipitate will form immediately.

-

-

Completion: Stir for an additional 2 hours at room temperature.

-

Work-up: Filter the white solid under vacuum. Wash the cake with saturated

(to remove benzoic acid) followed by abundant water. -

Purification: Recrystallize from boiling glacial acetic acid or ethanol.

-

Validation: Dry product in a vacuum oven at 80°C.

Phase 2: Methylation to N'-Benzoyl-N,N'-dimethylbenzohydrazide (Target)

Objective: Double N-methylation of the dibenzoyl precursor.

Reaction Type: Nucleophilic Substitution (

Reagents:

-

N,N'-Dibenzoylhydrazine (from Phase 1): 0.1 mol (24.0 g)[1]

-

Dimethyl Sulfate (DMS): 0.25 mol (31.5 g / ~24 mL) [TOXIC] [1]

-

Acetone (optional): 20 mL (to assist solubility)

Procedure:

-

Suspension: Suspend the finely powdered N,N'-Dibenzoylhydrazine in the 10% NaOH solution in a 500 mL flask equipped with a reflux condenser and dropping funnel.

-

Heating: Warm the mixture to 40-50°C. The solid may not fully dissolve initially.

-

Alkylation: Add Dimethyl Sulfate dropwise over 45 minutes.

-

Critical Control: The reaction is exothermic. Maintain temperature between 50-60°C. Do not exceed 70°C to prevent hydrolysis of DMS.[1]

-

-

Reflux: After addition, heat the mixture to gentle reflux (approx. 80-90°C) for 2 hours. The mixture should become homogenous or form an oil layer as the methylated product forms.

-

Cooling: Cool the reaction mixture to 0-5°C in an ice bath. The oily product should solidify.

-

Isolation: Filter the solid. If the product remains oily, extract with dichloromethane (

mL), dry over -

Purification: Recrystallize from ethanol/water (1:1) or petroleum ether.[1]

Characterization & Validation Data

The successful synthesis is validated by a significant drop in melting point compared to the precursor, indicating the loss of intermolecular hydrogen bonding due to N-methylation.[1]

| Property | Precursor (Dibenzoylhydrazine) | Target (Dimethyl Derivative) | Validation Criteria |

| Appearance | White needles | White crystalline solid | Distinct crystal habit change |

| Melting Point | 238–240°C | 78–84°C | Sharp depression confirms alkylation |

| Solubility (Water) | Insoluble | Insoluble | - |

| Solubility (EtOH) | Low (requires hot AcOH) | High | Improved organic solubility |

| CAS No. | 787-84-8 | 1226-43-3 | - |

Mechanistic Pathway

The reaction relies on the deprotonation of the amide nitrogen, increasing its nucleophilicity to attack the methyl group of dimethyl sulfate.

Figure 2: Stepwise alkylation mechanism under basic conditions.

Troubleshooting & Optimization

-

Incomplete Methylation: If the melting point of the final product is >90°C, it likely contains mono-methylated impurity or unreacted precursor.[1] Remedy: Repeat the reflux step with an additional 0.5 eq of NaOH and Dimethyl Sulfate.

-

Oiling Out: The product has a low melting point (~80°C) and may oil out if the solvent is too hot. Remedy: Ensure slow cooling with vigorous stirring to promote crystallization. Seed crystals from a previous batch are highly effective.

-

Yield Loss: Hydrolysis of the amide bond can occur if the NaOH concentration is too high (>20%) during reflux. Remedy: Adhere strictly to 10% NaOH concentration.

References

-

BenchChem. (2025).[1] Synthesis of N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide. Retrieved from [1]

-

ChemicalBook. (2025).[1][3][4] N,N'-Dibenzoylhydrazine Properties and Safety. Retrieved from [1]

-

AxSyn. (2025).[2][4][5] Physical Properties of CAS 1226-43-3. Retrieved from [1]

-

Toma, T., et al. (2007).[6] N,N'-Ditosylhydrazine: A Convenient Reagent. Organic Letters, 9(16), 3195-3197.[1] (Cited for comparative hydrazine chemistry).[1][7] Retrieved from [1]

-

NIST WebBook. (2025). Thermochemical Data for Dimethylhydrazines. Retrieved from [1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. N,N'-DIBENZOYLHYDRAZINE | 787-84-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]

- 6. N,N'-Ditosylhydrazine: A Convenient Reagent for Facile Synthesis of Diazoacetates [organic-chemistry.org]

- 7. echemi.com [echemi.com]

Application Note: N'-Benzoyl-N,N'-dimethylbenzohydrazide as a Peptidomimetic Scaffold in Enzyme Inhibitor Development

Executive Summary

This technical guide outlines the utility of N'-Benzoyl-N,N'-dimethylbenzohydrazide (and the broader bisacylhydrazine class) in the development of enzyme inhibitors. While historically recognized as the scaffold for non-steroidal ecdysone agonists (e.g., Tebufenozide) in agrochemistry, this structural motif possesses unique physicochemical properties—specifically restricted N-N bond rotation and hydrolytic stability —that make it an invaluable peptidomimetic in medicinal chemistry.

This document details protocols for synthesizing this scaffold, profiling its inhibitory potential against metalloenzymes (specifically Urease ) and proteases, and assessing its metabolic stability. The N,N'-dimethyl substitution is critical: it eliminates hydrogen bond donors on the hydrazide linkage, forcing the molecule into specific conformational rotamers that probe hydrophobic pockets in enzyme active sites.

Chemical Basis & Mechanism of Action[1]

The Peptidomimetic Advantage

The core structure of N'-Benzoyl-N,N'-dimethylbenzohydrazide consists of two benzoyl groups linked by an N,N'-dimethylhydrazine bridge.

-

Peptide Isostere: The $ -C(=O)-N(Me)-N(Me)-C(=O)- $ backbone mimics the electronic and steric properties of a peptide bond but is resistant to proteolytic cleavage.

-

Conformational Locking: The steric bulk of the methyl groups creates a high rotational energy barrier around the N-N bond. This allows the molecule to exist in stable cis or trans conformations, serving as a "molecular ruler" to measure the steric tolerance of an enzyme's active site.

Inhibition Mechanisms

-

Metalloenzyme Inhibition (Urease/Tyrosinase): The carbonyl oxygens can serve as bidentate ligands, chelating active site metal ions (e.g.,

in Urease, -

Transition State Mimicry: The twisted geometry of the hydrazide linkage often mimics the tetrahedral transition state of amide hydrolysis, making these compounds potent competitive inhibitors of serine and cysteine proteases.

Experimental Protocols

Protocol A: Synthesis of N'-Benzoyl-N,N'-dimethylbenzohydrazide

Objective: To generate high-purity reference material for inhibition assays.

Reagents:

-

N,N'-Dimethylhydrazine dihydrochloride (CAS: 306-37-6)

-

Benzoyl Chloride (CAS: 98-88-4)

-

Triethylamine (

), anhydrous -

Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask, suspend N,N'-dimethylhydrazine dihydrochloride (10 mmol) in 50 mL anhydrous DCM under Nitrogen atmosphere.

-

Base Addition: Cool to 0°C. Add

(45 mmol) dropwise. The solution will become cloudy as amine salts form. -

Acylation: Add Benzoyl Chloride (22 mmol) dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with 50 mL saturated

. Extract organic layer, wash with 1M HCl (to remove unreacted amine), then Brine. -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Water.-

Quality Control: Confirm structure via

-NMR. Look for the characteristic N-Methyl singlets (approx. 3.1-3.3 ppm), which may appear split due to rotamers.

-

Protocol B: Urease Inhibition Assay (Spectrophotometric)

Objective: To determine the IC50 of the compound against Jack Bean Urease (EC 3.5.1.5).

Principle: Urease hydrolyzes urea to ammonia.[2] The ammonia reacts with phenol-hypochlorite (Berthelot reaction) to form a blue indophenol complex, measured at 625 nm. Inhibitors reduce color formation.

Materials:

-

Jack Bean Urease (Type III, Sigma)

-

Substrate: Urea (100 mM in phosphate buffer)

-

Buffer: 100 mM Phosphate Buffer, pH 7.4

-

Reagent A: Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v)

-

Reagent B: NaOH (0.5% w/v) + NaOCl (0.1% active chlorine)

Workflow:

-

Solubilization: Dissolve N'-Benzoyl-N,N'-dimethylbenzohydrazide in DMSO to make a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).

-

Incubation:

-

Add 10 µL of Inhibitor solution to 96-well plate.

-

Add 25 µL of Enzyme solution (5 U/mL).

-

Incubate at 37°C for 15 minutes (allows for slow-binding inhibition).

-

-

Reaction Start: Add 50 µL of Urea solution. Incubate for 10 minutes at 37°C.

-

Termination & Development:

-

Add 40 µL Reagent A.

-

Add 40 µL Reagent B.

-

Incubate 15 mins at RT for color development.

-

-

Measurement: Read Absorbance at 625 nm (

).

Data Analysis:

Calculate % Inhibition:

Data Presentation & Analysis

Expected Kinetic Profiles

When characterizing the inhibition, distinguish between competitive and non-competitive modes using a Lineweaver-Burk plot.

| Parameter | Competitive Inhibition | Non-Competitive Inhibition | Mechanism Note |

| Vmax | Unchanged | Decreases | Competitive implies binding at the active site (Ni chelation). |

| Km | Increases | Unchanged | Non-competitive implies allosteric binding or irreversible inactivation. |

| Ki | Low µM range | Mid µM range | Bisacylhydrazines typically show Competitive kinetics for metalloenzymes. |

Structural Activity Relationship (SAR) Summary

-

N-Methylation: Increases lipophilicity and locks conformation. Effect: often increases potency against hydrophobic pockets compared to N-H analogs.

-

Benzoyl Substitution: Electron-donating groups (e.g., 4-OMe) on the phenyl ring generally enhance metal chelation capability.

Visualization of Workflows

Enzyme Screening Workflow

The following diagram illustrates the logical flow from compound synthesis to kinetic validation.

Caption: Figure 1. Step-by-step workflow for validating bisacylhydrazine derivatives as enzyme inhibitors.

Mechanism of Urease Inhibition

This diagram depicts the competitive binding mechanism where the hydrazide motif chelates the Nickel ions.

Caption: Figure 2. Competitive inhibition mechanism via chelation of active site Nickel ions.

Metabolic Stability & Safety (Critical Note)

While developing these inhibitors, researchers must account for the metabolic fate of the hydrazine moiety.

-

CYP450 Inhibition: Hydrazide derivatives can form metabolic intermediate complexes (MICs) with Cytochrome P450, leading to quasi-irreversible inhibition.

-

Protocol: Incubate 10 µM compound with Human Liver Microsomes (HLM) and NADPH. Monitor disappearance via LC-MS/MS.

-